![molecular formula C18H14N2O4 B2402192 5-{[4-(苄氧基)苯基]亚甲基}-2,4,6(1H,3H,5H)-嘧啶三酮 CAS No. 242473-63-8](/img/structure/B2402192.png)
5-{[4-(苄氧基)苯基]亚甲基}-2,4,6(1H,3H,5H)-嘧啶三酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{[4-(Benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is a heterocyclic organic compound with a unique structure and interesting chemical properties. This compound has gained attention in various scientific disciplines, particularly in medicinal chemistry and pharmacology.
科学研究应用
This compound has been studied for various scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Serves as a probe to study enzyme-substrate interactions.
Medicine: : Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: : Used in the manufacture of specialty polymers and advanced materials.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 5-{[4-(benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves a multistep process:
Formation of Pyrimidinetrione Core: : This core is usually synthesized via a condensation reaction involving urea and malonic acid derivatives.
Benzylation Reaction: : The phenolic oxygen of a precursor compound is reacted with benzyl bromide in the presence of a strong base, forming the benzyloxy substituent.
Aldol Condensation: : The final key step involves the condensation of the benzyloxyphenylacetaldehyde with the pyrimidinetrione core under basic conditions to form the methylene bridge.
Industrial Production Methods:
In an industrial setting, these reactions are often conducted in large-scale batch reactors with optimized temperature, pH, and solvent conditions to maximize yield and purity. Common solvents include ethanol, methanol, and DMSO, while catalysts such as potassium tert-butoxide may be used to facilitate reactions.
化学反应分析
Types of Reactions:
Oxidation: : It can undergo oxidative cleavage at the methylene bridge under strong oxidizing conditions.
Reduction: : The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.
Substitution: : Electrophilic aromatic substitution can introduce various functional groups into the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: : Sodium borohydride (NaBH₄), lithium aluminium hydride (LiAlH₄).
Catalysts for Substitution: : Aluminum chloride (AlCl₃), sulfuric acid (H₂SO₄).
Major Products Formed:
Oxidation Products: : Carboxylic acids and ketones.
Reduction Products: : Benzyl alcohol derivatives.
Substitution Products: : Halogenated, alkylated, and nitrated benzyloxy derivatives.
作用机制
The biological activity of 5-{[4-(benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione is primarily attributed to its interaction with cellular enzymes and receptors. It can inhibit enzymes involved in the inflammatory response and disrupt cancer cell proliferation pathways by binding to specific molecular targets, causing apoptosis or cell cycle arrest.
相似化合物的比较
Barbituric Acid Derivatives: : Differ by lacking the benzyloxy group.
Thiobarbiturates: : Sulfur replaces oxygen at the trione sites.
Ureides: : Similar core structure but different side chain substitutions.
This compound's unique structure and versatility make it a valuable subject for ongoing research and development in various scientific fields.
属性
IUPAC Name |
5-[(4-phenylmethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c21-16-15(17(22)20-18(23)19-16)10-12-6-8-14(9-7-12)24-11-13-4-2-1-3-5-13/h1-10H,11H2,(H2,19,20,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNLKHSBSLHOSQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
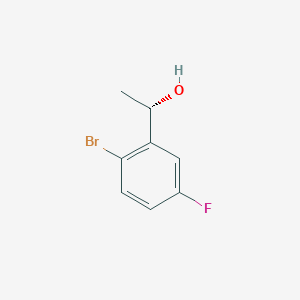
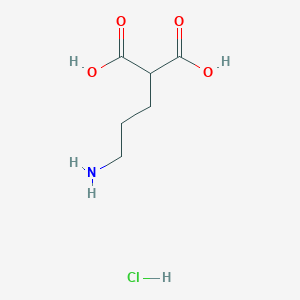
![1-[6-(3-Methoxy-phenyl)-imidazo[2,1-b]thiazol-5-ylmethyl]-piperidine-4-carboxylic acid](/img/structure/B2402111.png)
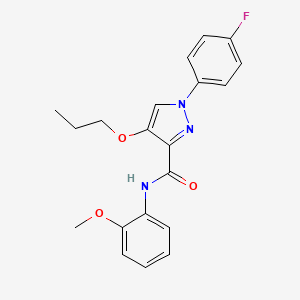
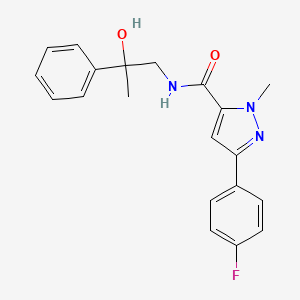
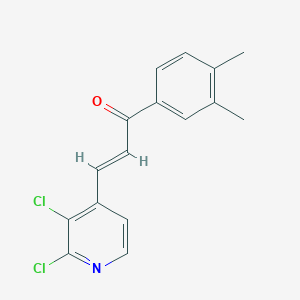
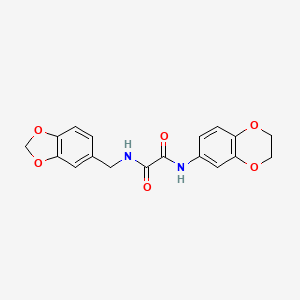
![4-(1,3-dioxoisoindolin-2-yl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2402118.png)
![N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B2402120.png)
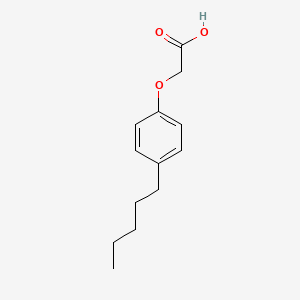
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2402123.png)
![1,7-dimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2402129.png)
![ethyl 4-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-4-oxobutanoate](/img/structure/B2402130.png)
![N-[1-(5-chloro-3-fluoropyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2402132.png)
